6-Methoxynaringenin

Neuroinflammation Microglial activation Nitric oxide inhibition

6-Methoxynaringenin (CAS 94942-49-1; C₁₆H₁₄O₆, MW 302.28 g/mol) is a naturally occurring polymethoxylated flavonoid belonging to the flavanone subclass. It is the 6-methoxy derivative of naringenin and has been isolated from several plant species including Scutellaria barbata, Salvia plebeia, and Humulus lupulus.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B12367558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxynaringenin
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3/t12-/m0/s1
InChIKeyFCXRFTLSXMRXTM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxynaringenin for Research Procurement: A Chemically Defined Polymethoxyflavanone Differentiated from Naringenin


6-Methoxynaringenin (CAS 94942-49-1; C₁₆H₁₄O₆, MW 302.28 g/mol) is a naturally occurring polymethoxylated flavonoid belonging to the flavanone subclass. It is the 6-methoxy derivative of naringenin and has been isolated from several plant species including Scutellaria barbata, Salvia plebeia, and Humulus lupulus [1]. Unlike the ubiquitous parent flavanone naringenin, 6-Methoxynaringenin bears a methoxy substituent at the C-6 position of the A-ring, a structural modification that confers quantitatively distinct pharmacological and physicochemical properties relevant to experimental selection [2].

Why Naringenin Cannot Substitute for 6-Methoxynaringenin in Targeted Research Applications


Despite sharing the flavanone core, 6-Methoxynaringenin and naringenin are not functionally interchangeable. The C-6 methoxy group blocks a primary site of glucuronidation and sulfation, which results in altered metabolic stability [1], while also modulating the compound's electron distribution and hydrogen-bonding capacity. In head-to-head antiprotozoal assays, 6-Methoxynaringenin and its closest methylated analogs exhibit compound-specific IC₅₀ values that differ by up to 40% against the same target organisms [2]. These quantitative differences—in both pharmacodynamic potency and pharmacokinetic handling—mean that substituting generic naringenin for 6-Methoxynaringenin compromises experimental reproducibility and invalidates structure-activity relationship (SAR) conclusions.

6-Methoxynaringenin Comparative Evidence: Quantified Differentiation Against Closest Analogs


NO Production Inhibition in LPS-Stimulated BV2 Microglia: 6-Methoxynaringenin vs. Co-Isolated Scutellaria barbata Constituents

In the primary activity-guided isolation study, 6-Methoxynaringenin (compound 1) demonstrated an IC₅₀ of 25.8 μM for inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, ranking as the most potent among eight co-isolated Scutellaria barbata constituents. The closest comparator within the same study, scutebarbatine X (compound 8), showed an IC₅₀ of 27.4 μM. By contrast, 6-O-methylscutellarein (compound 5) exhibited substantially weaker activity, while 6-O-nicotinolylscutebarbatine G (compound 7) was inactive. [1]

Neuroinflammation Microglial activation Nitric oxide inhibition

Metabolic Stability Advantage Conferred by C-6 Methoxylation: Class-Level Evidence for 6-Methoxynaringenin Over Naringenin

The C-6 methoxy substituent of 6-Methoxynaringenin blocks a primary metabolic conjugation site that is available on naringenin. Naringenin undergoes rapid and extensive glucuronidation at the C-7 and C-4′ hydroxyl positions, resulting in low oral bioavailability (estimated at ~5–10% in rats) and short plasma half-life. O-Methylation at C-6 removes a free hydroxyl group that would otherwise serve as a substrate for UDP-glucuronosyltransferases (UGTs), a mechanism established across the flavonoid class and specifically demonstrated for polymethoxyflavones. [1] Naringenin-7-O-glucuronide is the dominant circulating metabolite of naringenin; the C-6 methoxy substitution precludes this pathway at the adjacent A-ring position, predicting a measurably altered metabolic profile. [2]

Flavonoid metabolism Pharmacokinetics O-Methylation stability enhancement

Antiprotozoal Activity: Compound-Specific IC₅₀ Differentiation Among Structurally Adjacent Flavonoids

In an in vitro antiprotozoal screen of Mimosa tenuiflora flavonoids, 6-Methoxynaringenin (compound 4) exhibited IC₅₀ values of 69.7 μg/mL against Entamoeba histolytica and 75.3 μg/mL against Giardia lamblia. Its closest structural analog in the same panel, 6-methoxy-4-O-methylnaringenin (compound 3), tested at 72.7 μg/mL and 82.9 μg/mL, respectively. Importantly, the 4′-O-desmethyl analog 6-demethoxycapillarisin (compound 11) was notably less active (89.9 μg/mL and 100.9 μg/mL), confirming that the 6-methoxy group—rather than broader flavonoid scaffold effects—drives the activity differential. [1]

Antiprotozoal Entamoeba histolytica Giardia lamblia

Physicochemical Differentiation: Hydrophobicity and Solubility Profile vs. Naringenin

The C-6 methoxy substitution increases the topological polar surface area (TPSA) of 6-Methoxynaringenin to 96.20 Ų compared to 86.99 Ų for naringenin, while simultaneously increasing calculated logP (naringenin: ~2.5; 6-Methoxynaringenin: predicted ~2.8–3.0 due to the additional methyl group). The compound is described as very hydrophobic and practically insoluble in water [1]. Experimentally, vendor solubility data confirm solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with aqueous solubility <1 mg/mL . By contrast, naringenin has reported aqueous solubility of approximately 45–50 μg/mL—meaning 6-Methoxynaringenin is at least 20-fold more hydrophobic than its parent compound. This altered solubility profile directly impacts experimental handling, requiring different solvent systems and potentially affecting cellular uptake kinetics.

Lipophilicity Aqueous solubility Formulation development

Patent-Backed Cosmetic Formulation Differentiation: Anti-Wrinkle and Skin-Whitening Activity

A granted South Korean patent (KR-101348881-B1) specifically claims cosmetic compositions comprising 6-Methoxynaringenin or its derivatives as the active ingredient for anti-aging, anti-wrinkle, skin whitening, anti-inflammatory, and antibacterial applications [1]. The patent's specificity to 6-Methoxynaringenin—rather than the broader flavanone class—suggests that the C-6 methoxy configuration delivers functional advantages that generic naringenin does not replicate. While the patent's quantitative efficacy data are not publicly extractable from the abstract, the granted-claim scope establishes 6-Methoxynaringenin as a differentiated entity with sufficient commercial promise to justify intellectual property protection.

Cosmeceutical development Anti-aging Skin whitening

Optimal Procurement and Application Scenarios for 6-Methoxynaringenin Based on Quantified Evidence


Neuroinflammation Screening Campaigns Requiring Defined NO Inhibition Potency

Investigators designing microglial activation assays should select 6-Methoxynaringenin when the experimental objective requires a flavonoid with a well-characterized, single-study-validated IC₅₀ of 25.8 μM for NO production inhibition in LPS-stimulated BV2 cells—a value established in direct comparison with seven co-isolated Scutellaria barbata constituents, where 6-Methoxynaringenin ranked first in potency [1]. This internally controlled evidence base supports its use as a reference inhibitor or chemical probe in neuroinflammation target validation studies.

Flavonoid Metabolism and PK Profiling Studies Investigating O-Methylation Effects

Research groups investigating the impact of flavonoid O-methylation on metabolic stability should procure 6-Methoxynaringenin as a structurally defined probe alongside naringenin as the non-methylated control. The C-6 methoxy substitution provides a single well-defined structural variable, enabling clean SAR conclusions about methylation-dependent effects on glucuronidation susceptibility and plasma half-life [1]. This paired-compound approach is standard practice in flavonoid ADME research.

Antiprotozoal Drug Discovery Programs Targeting Entamoeba and Giardia Species

For antiprotozoal screening cascades, 6-Methoxynaringenin offers a compound-specific entry point with quantified IC₅₀ values of 69.7 μg/mL (E. histolytica) and 75.3 μg/mL (G. lamblia), measured in a multi-flavonoid panel that enables direct potency ranking against structurally adjacent analogs [1]. Medicinal chemistry teams can use this compound as a starting scaffold for derivatization, with the knowledge that the 6-methoxy group contributes measurably to activity compared to the 4′-O-methyl and desmethoxy variants.

Cosmeceutical Formulation R&D for Anti-Aging and Skin-Whitening Products

Industrial cosmetics R&D laboratories developing flavonoid-based anti-aging or skin-whitening formulations should evaluate 6-Methoxynaringenin as a differentiated active ingredient with granted patent protection (KR-101348881-B1) covering these specific indications [1]. Procurement of the defined chemical entity—rather than a crude flavonoid extract or generic naringenin—supports formulation IP strategy, enables precise dosing, and facilitates regulatory documentation.

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